5-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
This compound features a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 1,2,4-oxadiazole moiety at the 5-position and a 4-ethoxyphenyl group at the 2-position. The 1,2,4-oxadiazole ring is further substituted with a 3,5-dimethoxyphenyl group, enhancing its electronic and steric profile. Such structural complexity is common in bioactive heterocycles, where fused pyrazole and pyrazine systems are known for pharmacological relevance, including kinase inhibition and antimicrobial activity . The ethoxy and methoxy substituents likely improve lipophilicity and metabolic stability, critical for drug-like properties.
Synthetic routes for analogous pyrazolo[1,5-a]pyrazinones often involve condensation reactions between 5-aminopyrazoles and electrophilic precursors, as seen in steroidal pyrazolo[1,5-a]pyrimidine syntheses . Multi-component reactions (e.g., one-pot cyclizations) are also employed for similar scaffolds, such as pyranopyrazole-oxazine hybrids .
Properties
IUPAC Name |
5-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O5/c1-4-34-18-7-5-16(6-8-18)21-14-22-25(31)29(9-10-30(22)27-21)15-23-26-24(28-35-23)17-11-19(32-2)13-20(12-17)33-3/h5-14H,4,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYHTKJCWCLAHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=CC(=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines vs. Pyrazolo[1,5-a]pyrazinones
Pyrazolo[1,5-a]pyrimidines (e.g., 7-(trifluoromethyl) derivatives) share a fused pyrazole-pyrimidine core but differ in ring size and substitution patterns. The trifluoromethyl group in these analogues enhances electron-withdrawing effects, improving binding to kinase targets like TTK .
1,2,4-Oxadiazole-Containing Derivatives
The 1,2,4-oxadiazole moiety in the target compound is a bioisostere for ester or amide groups, improving metabolic stability. Compared to 5-(pyrimidin-5-yl)-1,2,4-oxadiazoles , the 3,5-dimethoxyphenyl substitution here may enhance π-π stacking in hydrophobic binding pockets. Ethoxy groups (as in 4-ethoxyphenyl) generally confer higher lipophilicity than methoxy or hydroxyl substituents, as observed in pyranopyrazole derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
